Ginsenoside Rs3

Apoptosis Cell Cycle Arrest Cancer Research

Authentic Ginsenoside Rs3 eliminates the risk of misidentified ginsenosides in p53/p21WAF1 pathway research. Unique C6″-O-acetyl group confers distinct bioactivity vs. Rg3; validated biphasic dose-response (G1/S arrest 0.1-5 µM, apoptosis 10-25 µM). Multi-target antiplatelet activity (collagen, thrombin, U46619) with confirmed in vivo antithrombotic efficacy. HPLC-verified ≥98% purity; QC-tested for experimental reproducibility in cancer, thrombosis, and analytical standardization studies.

Molecular Formula C44H74O14
Molecular Weight 827.0 g/mol
CAS No. 194861-70-6
Cat. No. B2539275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGinsenoside Rs3
CAS194861-70-6
Molecular FormulaC44H74O14
Molecular Weight827.0 g/mol
Structural Identifiers
InChIInChI=1S/C44H74O14/c1-22(2)11-10-15-44(9,53)24-12-17-43(8)31(24)25(47)19-29-41(6)16-14-30(40(4,5)28(41)13-18-42(29,43)7)57-39-37(35(51)32(48)26(20-45)55-39)58-38-36(52)34(50)33(49)27(56-38)21-54-23(3)46/h11,24-39,45,47-53H,10,12-21H2,1-9H3/t24-,25+,26+,27+,28-,29+,30-,31-,32+,33+,34-,35-,36+,37+,38-,39-,41-,42+,43+,44-/m0/s1
InChIKeyTUMCLUKPDAUYFA-BYZJAHJESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ginsenoside Rs3 (CAS 194861-70-6): Structural and Pharmacological Baseline for Research Procurement


Ginsenoside Rs3 (G-Rs3) is a genuine dammarane-type triterpenoid glycoside naturally formed during the thermal processing (steaming) of Panax ginseng C.A. Meyer, distinguishing it from the more abundant major ginsenosides found in unprocessed white ginseng [1]. Chemically defined as (20S)-protopanaxadiol 3-O-[6″-O-acetyl-β-D-glucopyranosyl (1→2)-β-D-glucopyranoside, this compound features a unique C-6″ acetyl group on its terminal glucose moiety, a structural modification that contributes to its distinct polarity and biological profile compared to non-acetylated diol-type ginsenosides [2]. Rs3 belongs to the subclass of "less polar ginsenosides," a group that includes Rg3, Rg5, Rk1, Rs4, and Rs5, which are produced via hydrolysis, dehydration, and isomerization reactions at the C-20 position of the dammarane skeleton during high-temperature processing [3].

Why Generic 'Ginsenoside' or 'Protopanaxadiol' Substitution Fails in Rs3-Targeted Research


Substitution of Ginsenoside Rs3 with other ginsenosides—even closely related diol-type or processed ginseng-derived compounds—is scientifically invalid due to profound differences in chemical structure that dictate distinct pharmacological selectivity and potency. While Rs3 shares the protopanaxadiol aglycone core with compounds like Rg3 and Rh2, the presence of a specific C-6″-O-acetyl group on its diglucoside chain at the C-3 position [1] fundamentally alters its interaction with biological targets. For instance, whereas the structurally similar ginsenoside Rg3 is well-characterized for its vasorelaxation and anti-platelet aggregation activities [2], Rs3 exhibits a markedly different pharmacological fingerprint, including selective activation of the p53/p21WAF1 apoptotic axis at micromolar concentrations [3] and potent inhibition of thrombo-inflammatory pathways not observed with Rg3 [4]. Furthermore, during thermal processing, Rs3 can undergo further dehydration to form Rs4 and Rs5 [5], underscoring that even within the same processing pathway, minor structural variations yield compounds with non-overlapping biological activities. Therefore, procurement of authentic, high-purity Ginsenoside Rs3 is essential for experimental reproducibility and for accurately interrogating the structure-activity relationships unique to this acetylated diol ginsenoside.

Quantitative Evidence Guide: Differentiating Ginsenoside Rs3 from Closest Analogs


Differential Cell Cycle Regulation: Biphasic Dose-Response and Selective p53/p21WAF1 Elevation vs. Ginsenoside Rg3

Ginsenoside Rs3 (G-Rs3) exhibits a unique biphasic dose-response in SK-HEP-1 human hepatoma cells that is not reported for the structurally related comparator Ginsenoside Rg3. At lower concentrations (0.1–5 µM), G-Rs3 induces G1/S cell cycle arrest, whereas at higher concentrations (10–25 µM) it triggers apoptosis. This effect is mechanistically linked to the selective and significant elevation of p53 and p21WAF1 protein levels, without concomitant elevation of cyclin E, cyclin A, p27Kip1, or PCNA [1]. In contrast, Ginsenoside Rg3 is primarily characterized by its vasorelaxation and anti-platelet activities, with its anti-cancer effects often attributed to different pathways such as inhibition of NF-κB or modulation of AMPK, lacking this specific and selective p53/p21WAF1-focused mechanism [2]. The ability of Rs3 to downregulate the activities of cyclin E- and A-associated kinases, as demonstrated by immune complex kinase assays, provides a direct, quantifiable differentiation from Rg3, which has not been shown to produce this precise signaling signature [1].

Apoptosis Cell Cycle Arrest Cancer Research

Antiplatelet and Antithrombotic Activity: Dose-Dependent Inhibition of Platelet Aggregation and In Vivo Thrombosis Delay

Ginsenoside Rs3 (G-Rs3) demonstrates a distinct antiplatelet and antithrombotic profile, inhibiting human platelet aggregation in a dose-dependent manner in response to multiple agonists (collagen, thrombin, and U46619). This inhibition is coupled with the suppression of key intracellular signaling events, including Ca2+ mobilization, dense granule secretion, and phosphorylation of InsP3R, ERK1/2, MAPKs, PI3K, Akt, GSK3, and Syk [1]. Quantitatively, G-Rs3 enhances cyclic nucleotide-mediated negative regulation, evidenced by elevated VASP phosphorylation and increased cAMP/cGMP levels. Critically, G-Rs3 also attenuates oxLDL-enhanced upregulation of the pro-inflammatory platelet markers CD62P and CD162, a thrombo-inflammatory effect not reported for its structural analog Ginsenoside Rg3 [1]. While Rg3 has documented anti-platelet aggregation activity [2], the multi-target, signaling pathway-level modulation and in vivo efficacy of Rs3 in delaying thrombus formation in a murine FeCl3-induced arterial thrombosis model represent a quantitatively and mechanistically distinct anti-thrombotic signature [1].

Cardiovascular Disease Thrombosis Platelet Biology

Structural Differentiation: Unique C-6″-O-Acetyl Group Dictates Chromatographic and Biological Behavior

The chemical structure of Ginsenoside Rs3 is unambiguously defined as (20S)-protopanaxadiol 3-O-[6″-O-acetyl-β-D-glucopyranosyl (1→2)-β-D-glucopyranoside, featuring a distinctive C-6″ acetyl group on the terminal glucose of the disaccharide chain [1]. This structural feature is absent in the closely related ginsenoside Rg3, which is a non-acetylated diglucoside. The acetyl moiety significantly reduces the polarity of Rs3 compared to Rg3, resulting in a longer retention time on reversed-phase LC systems, a critical parameter for analytical resolution. Specifically, validated HPLC-ELSD methods demonstrate that Rs3 can be separated and quantified from its (20R)-epimer and other less polar ginsenosides (Rg3, Rg5, Rk1, Rs4, Rs5) using a C18 column with a CH3CN/H2O/CH3COOH gradient elution, achieving baseline resolution and high accuracy (intra- and inter-day RSD < 3.21%) [2]. The method's limit of detection (LOD ≤ 93 ng) ensures reliable quantification even in complex mixtures [2]. This chromatographic distinction is not merely analytical; the acetyl group directly influences the compound's interaction with biological membranes and target proteins, as evidenced by its unique pharmacological profile compared to non-acetylated analogs [3].

Analytical Chemistry Quality Control Structure-Activity Relationship

Optimal Research and Industrial Application Scenarios for Ginsenoside Rs3


Investigating p53-Mediated Apoptosis and G1/S Cell Cycle Checkpoint Control in Cancer Models

Ginsenoside Rs3 is optimally suited for cancer research programs focused on the p53/p21WAF1 tumor suppressor axis. Based on quantitative evidence of its biphasic dose-response (0.1-5 µM for G1/S arrest, 10-25 µM for apoptosis) and its selective elevation of p53 and p21WAF1 without affecting other cell cycle proteins in SK-HEP-1 cells [1], Rs3 serves as a precise chemical probe for dissecting p53-dependent apoptotic pathways and G1/S checkpoint regulation. In contrast, the structurally similar Ginsenoside Rg3 does not exhibit this selective mechanism, making Rs3 the compound of choice for studies where p53 activation is a key endpoint [2]. Procurement of high-purity Rs3 ensures that observed effects are attributable to this specific pathway modulation.

Elucidating Platelet Signaling and Thrombo-Inflammatory Mechanisms in Cardiovascular Disease

For research groups investigating novel antiplatelet and antithrombotic agents, Ginsenoside Rs3 provides a unique tool with validated, multi-target activity. Rs3 dose-dependently inhibits human platelet aggregation induced by collagen, thrombin, and U46619, and uniquely attenuates oxLDL-induced upregulation of pro-inflammatory markers CD62P and CD162, an effect not documented for its analog Rg3 [1]. Its ability to modulate key signaling pathways (MAPK, PI3K-Akt, Ras) and delay thrombus formation in vivo in a murine FeCl3 model [1] positions Rs3 as a critical reagent for mechanistic studies of platelet hyperactivation and thrombo-inflammation. This distinct pharmacological profile, divergent from that of other ginsenosides, justifies its specific procurement for cardiovascular research.

Analytical Method Development and Quality Control of Thermally Processed Ginseng Products

Ginsenoside Rs3 is an essential reference standard for the development and validation of analytical methods aimed at quantifying less polar ginsenosides in processed ginseng materials (red and black ginseng). Validated HPLC-ELSD methods demonstrate that Rs3 can be resolved from its (20R)-epimer and co-occurring ginsenosides (Rg3, Rg5, Rk1, Rs4, Rs5) with high precision (RSD < 3.21%) and sensitivity (LOD ≤ 93 ng) [1]. The compound's unique C-6″-O-acetyl group dictates its specific retention time and is a marker of thermal processing [2]. Therefore, authentic Rs3 is indispensable for quality control laboratories and researchers seeking to standardize processed ginseng extracts, profile ginsenoside transformation during manufacturing, or establish authenticity criteria for dietary supplements and herbal medicines.

Structure-Activity Relationship (SAR) Studies on Acetylated Diol Ginsenosides

Given the critical role of the C-6″-O-acetyl group in dictating both the chromatographic behavior and biological activity of Ginsenoside Rs3, the compound is ideally suited for SAR studies focused on the impact of glycoside acetylation on ginsenoside pharmacology. Comparative studies with non-acetylated analogs like Ginsenoside Rg3 can quantitatively dissect how this single structural modification influences anti-cancer efficacy, antiplatelet activity, and cellular uptake [1][2]. Procurement of highly pure Rs3 enables controlled experiments to correlate specific molecular features with distinct biological outcomes, providing a rational basis for the design of novel ginsenoside derivatives with improved therapeutic indices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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